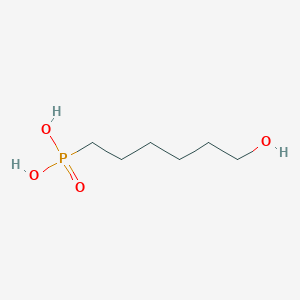

(6-Hydroxyhexyl)phosphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Hydroxyhexyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of a hydroxy group attached to a hexyl chain, which is further bonded to a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxyhexyl)phosphonic acid typically involves the reaction of hexanol with phosphorous acid. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: (6-Hydroxyhexyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The phosphonic acid group can be reduced to phosphine derivatives.

Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phosphine derivatives.

Substitution: Formation of esters or ethers.

Scientific Research Applications

(6-Hydroxyhexyl)phosphonic acid is an organophosphorus compound with a phosphonic acid functional group and a hydroxyl group on a hexyl chain. Its molecular formula is C6H15O4P. It is characterized by a phosphorus atom bonded to three oxygen atoms and a carbon chain, giving it a hydrophilic nature and the ability to interact with various substrates, including metals and polymers.

Coordination Properties

Phosphonic acids' coordination properties have been applied to water treatment, selective extraction of lanthanides from water solutions, nuclear waste treatment, and as sequestration or decorporation agents . The high affinity of phosphonic acid to calcium ions has also triggered biomedical applications . For example, hydroxymethylenediphosphonic acid, which has two phosphonic acid moieties and one hydroxy group around a methylene unit, is incorporated into drugs like alendronate and zoledronate to reduce bone resorption in bone metastasis or osteoporosis . This affinity for calcium is also used to develop bone targeting for therapy and imaging .

Surface Immobilization

The phosphonic acid group can immobilize organic or organometallic molecules on metal oxide surfaces such as Al2O3, TiO2, SnO2, Fe3O4, and ZnO, as well as CdSe quantum dots . It can also be used as an anchoring group for dye-sensitized solar cells or for the immobilization of organocatalysts . Additionally, it can coat superparamagnetic iron oxide (e.g., magnetite) for use as a contrast agent in magnetic resonance imaging or to create a red/ox catalyst that can be magnetically separated from the reaction media . The immobilization of phosphonic acid can also be achieved through supramolecular interaction between the support and the phosphonic acid moiety, leading to heterosupramolecular structures .

Flame Retardants

Some phosphonic acids have been considered for their flame retardant properties .

Table of Applications

Case Studies

- Antiplasmodial Activity: Acyclic nucleoside phosphonate derivative 6 (guanine as nucleobase, a butyl chain, and a hydroxy group in the β-position and with R stereochemistry) showed remarkable in vitro activity against P. falciparum-infected red blood cells (IC 50 = 74 nM) and has a high selectivity index (SI > 1,350) . The compound has no toxicity on human cell lines and was the first report on the antiplasmodial activity ( in vitro and in vivo) of an acyclonucleoside phosphonate derivative .

- PHAs in Biomedical Applications: Polyhydroxyalkanoates (PHAs) are biocompatible materials used for cell scaffolds, biodegradable sutures, wound dressings, and drug delivery systems . P(3HB-co-3HHx) retains the chondrocyte phenotype and supports chondrocyte-specific extracellular matrix . PHA polymers are also used in nerve tissue regeneration devices, dressing materials, cardiovascular patches, venous–arterial valves, orthopedic pins, adhesion barriers, tendon repair materials, bone marrow scaffolds, cardiovascular stents, and tissue engineering .

Mechanism of Action

The mechanism of action of (6-Hydroxyhexyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phosphonic acid group can chelate metal ions or participate in coordination chemistry. These interactions can modulate the activity of enzymes and influence biological pathways .

Comparison with Similar Compounds

Hexylphosphonic acid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

(6-Hydroxyhexyl)phosphonate: Contains a phosphonate group instead of a phosphonic acid group, leading to variations in acidity and coordination behavior

Uniqueness: (6-Hydroxyhexyl)phosphonic acid is unique due to the presence of both a hydroxy group and a phosphonic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in hydrogen bonding and coordination chemistry makes it a versatile compound in various research fields .

Biological Activity

(6-Hydroxyhexyl)phosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological significance, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Phosphonic Acids

Phosphonic acids, including this compound, are characterized by their phosphonate group, which imparts unique chemical properties. These compounds have been studied for their ability to inhibit various enzymes and exhibit anti-neoplastic activity. The biological activity of phosphonates is often linked to their structural features, such as the presence of hydroxyl groups and chain length, which can significantly influence their efficacy in biological systems .

Mechanisms of Biological Activity

- Enzyme Inhibition : Phosphonic acids can act as inhibitors of key enzymes involved in metabolic pathways. For instance, they have been shown to inhibit renin, EPSP synthase, and HIV protease, which are critical in various physiological processes and disease states .

- Antiparasitic Effects : Some studies indicate that certain derivatives of hydroxyphosphonates exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For example, a related compound demonstrated an IC50 value of 74 nM against infected red blood cells, highlighting the potential for developing new antimalarial agents .

- Antineoplastic Properties : Research has indicated that phosphonic acid derivatives may possess anti-cancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as osteosarcoma SAOS-2 cells. The mechanisms involve modulation of gene expression and morphological changes in treated cells .

Case Study 1: Antimalarial Activity

A study focused on the synthesis and evaluation of hydroxyphosphonate derivatives revealed that the presence of a hydroxyl group and specific chain lengths significantly enhanced biological activity against P. falciparum. The most effective compound was noted for its low toxicity towards human cell lines while exhibiting strong antiparasitic effects .

Case Study 2: Anti-Osteosarcoma Activity

In another investigation, this compound was tested on osteosarcoma cell lines. The compound demonstrated a concentration-dependent decrease in cell viability, with significant morphological alterations observed at higher concentrations. The study highlighted its potential as a therapeutic agent for treating osteosarcoma due to its ability to induce apoptosis and alter gene expression related to tumor growth .

Data Table: Biological Activity Summary

| Activity Type | Compound | IC50/Effect | Cell Line/Model | Notes |

|---|---|---|---|---|

| Antimalarial | Hydroxyphosphonate derivative | 74 nM | P. falciparum | High selectivity index; low toxicity to human cells |

| Anti-Osteosarcoma | This compound | Viability 55% at 5 mM | SAOS-2 | Induces apoptosis; significant morphological changes |

| Enzyme Inhibition | Various phosphonic acids | Variable | Various | Inhibits renin, EPSP synthase, HIV protease |

Properties

Molecular Formula |

C6H15O4P |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

6-hydroxyhexylphosphonic acid |

InChI |

InChI=1S/C6H15O4P/c7-5-3-1-2-4-6-11(8,9)10/h7H,1-6H2,(H2,8,9,10) |

InChI Key |

NVQCNUFHCNCGKU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCP(=O)(O)O)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.